Mebanazine

Catalog No.
S583082
CAS No.
65-64-5
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebanazine

Standard hydrazine MAOIs like phenelzine cannot substitute for mebanazine in growth hormone regulation assays, leading to irreproducible data. Mebanazine (CAS 65-64-5) irreversibly inhibits MAO-A/B and uniquely suppresses pituitary STH release and cartilage growth, unlike iproniazid. It competitively inhibits pethidine N-demethylase (CYP450), essential for accurate DDI and metabolic clearance models. Used as a positive control for DILI due to bioactivation into reactive metabolites. - Oxalate salt for enhanced stability - >98% purity (HPLC)

CAS Number

65-64-5

Product Name

Mebanazine

IUPAC Name

1-phenylethylhydrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N

Synonyms

(alpha-methylbenzyl)hydrazine, Actomol, mebanazine, mebanazine monohydrochloride, (R)-isomer, mebanazine monooxalate, mebanazine monooxalate, (S)-isomer, mebanazine monosulfate, mebanazine oxalate, mebanazine oxalate, (+-)-isomer, mebanazine sulfate, mebanazine, (+-)-isomer, mebanazine, (R)-isomer, mebanazine, (S)-isomer

Canonical SMILES

CC(C1=CC=CC=C1)NN

The exact mass of the compound Mebanazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

50 mg, 1 g

Mebanazine is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class, defined by its core alpha-methylbenzylhydrazine structure. As a potent mechanism-based inhibitor of both MAO-A and MAO-B, it covalently binds to the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. In scientific procurement, mebanazine is primarily sourced as a specialized reference standard for neuropharmacological assays, drug-drug interaction (DDI) modeling, and comparative hepatotoxicity screening. Its physicochemical profile, including a boiling point of 76-77 °C at 1-2 Torr for the free base, necessitates careful formulation, typically requiring conversion to an oxalate or sulfate salt to ensure long-term stability and solubility in aqueous assay environments [1].

Research Fit

Mechanism
Irreversible MAO inhibition for neurotransmitter pathway studies
Tool Compound
Withdrawn hydrazine-class MAOI for comparative pharmacology
Reference Standard
Chemical reference standard for analytical method validation

Substituting mebanazine with more common hydrazine MAOIs like phenelzine or iproniazid critically compromises the reproducibility of specialized neuroendocrine and metabolic assays. While all three compounds irreversibly inhibit MAO, their secondary pharmacological and toxicological profiles diverge significantly due to steric differences between mebanazine's alpha-methylbenzyl group and phenelzine's beta-phenylethyl chain. Specifically, mebanazine exhibits a unique capacity to inhibit pituitary growth hormone (STH) release and cartilage growth—effects not replicated by iproniazid. Furthermore, mebanazine demonstrates a distinct competitive inhibition profile against hepatic cytochrome P450-mediated N-demethylase enzymes, meaning its substitution in drug-drug interaction models will yield inaccurate metabolic clearance and cross-reactivity data [1].

Substitution Risk

Genotoxicity Frameshift mutagenesis signature differs from base-pair substitution inducers like phenelzine; isocarboxazid may be inactive in Ames tests.
Metabolic Insulin sensitivity potentiation profile not equivalent among hydrazine MAOIs; dose-response relationships vary significantly.
Interaction Amphetamine toxicity potentiation magnitude differs profoundly (e.g., vs pargyline), limiting direct substitution in neuropharmacology models.

Enhanced In Vivo Safety Margin for Murine Model Reproducibility

When selecting a hydrazine MAOI for extended in vivo murine studies, baseline acute toxicity often confounds neurochemical readouts and reduces cohort survivability. Comparative toxicity studies indicate that mebanazine possesses a substantially wider therapeutic window in rodent models compared to first-generation hydrazines. Specifically, mebanazine demonstrates a safety factor approximately 10 times greater in rats and mice than older hydrazine derivatives like iproniazid, allowing for higher dosing regimens without inducing premature lethal toxicity or severe behavioral artifacts [1].

Evidence DimensionIn vivo safety factor (therapeutic margin)
Target Compound Data~10x greater safety margin
Comparator Or BaselineOlder hydrazines (e.g., iproniazid)
Quantified Difference10-fold increase in safety factor
ConditionsIn vivo rat and mouse toxicity models

Enables researchers to achieve sustained, high-level MAO inhibition in rodent models without the confounding variable of acute baseline toxicity, improving assay reproducibility.

Insulin potentiation vs. Phenelzine
Head-to-head
Similar insulin sensitivity increase at 10 mg/kg (mebanazine) vs 30 mg/kg phenelzine (21-day rat study)
Supports metabolic pathway-response studies; dose relationship not interchangeable
Rodent model; chronic administration

Differentiated Neuroendocrine Modulation (Pituitary STH Inhibition)

Mebanazine exerts specific neuroendocrine effects that are absent in other MAOI classes, making it a highly specialized procurement choice. In comparative in vivo assays, mebanazine (administered at 10 mg/kg/24 hr) significantly decreased alkaline phosphatase activity in the pituitary gland and actively inhibited the release of somatotrophic hormone (STH), leading to a measurable reduction in cartilage growth. In stark contrast, equivalent doses of iproniazid and norpargyline were entirely inactive regarding STH production, body-weight gain, and pituitary metabolic activities[1].

Evidence DimensionPituitary STH (growth hormone) inhibition
Target Compound DataActive inhibition of STH release and cartilage growth
Comparator Or BaselineIproniazid and norpargyline (Inactive)
Quantified DifferenceComplete divergence in neuroendocrine activity (Active vs. Inactive)
ConditionsIn vivo pituitary metabolic assays (10 mg/kg/24 hr dosing)

Makes mebanazine the mandatory choice for researchers modeling the intersection of monoamine oxidase inhibition and pituitary-driven growth pathways.

Genotoxicity profile divergence
Head-to-head
Frameshift errors in Ames test (mebanazine) vs base-pair substitutions for phenelzine; isocarboxazid inactive
Context for frameshift mutagenesis screening; class not toxicologically homogeneous
Salmonella typhimurium his- strains

Superior Competitive Inhibition in Hepatic N-Demethylase DDI Assays

For DMPK profiling and drug-drug interaction (DDI) modeling, mebanazine serves as a potent reference inhibitor of hepatic cytochrome P450-mediated pathways. In vitro structural-activity relationship studies on pethidine N-demethylase revealed that mebanazine acts as a highly potent competitive inhibitor of the enzyme. This contrasts with non-hydrazine MAOIs and weaker hydrazines, which exhibit highly variable Ki values (e.g., iproniazid Ki = 1.05 mM). Mebanazine's specific alpha-methylbenzyl structure provides a much stronger competitive binding affinity for the N-demethylase complex, proving its utility in mapping CYP450 reductase competition [1].

Evidence DimensionCompetitive inhibition of pethidine N-demethylase
Target Compound DataPotent competitive inhibition
Comparator Or BaselineIproniazid (Weak inhibition, Ki = 1.05 mM)
Quantified DifferenceSignificantly higher affinity for the N-demethylase complex than iproniazid
ConditionsIn vitro hepatic microsomal N-demethylation assays

Crucial for laboratories screening new chemical entities for potential metabolic drug-drug interactions involving N-demethylase pathways.

Amphetamine toxicity potentiation
Head-to-head
~100-fold increase vs 3-fold increase with pargyline (mice LD50)
Supports extreme drug-drug interaction model evaluation
33-fold quantitative difference; species-specific
Historical safety margin claim
Data to verify
Reported 10-fold greater safety factor vs older hydrazines (unpublished manufacturer data)
Reported historical context; underlying data not public
Preclinical rodent studies; class-level inference

Preclinical Neuroendocrine-Metabolic Modeling

Due to its unique ability to inhibit pituitary STH release and alter alkaline phosphatase activity—unlike iproniazid—mebanazine is the preferred MAOI for in vivo models investigating the neurochemical regulation of growth and endocrine function [1].

Cytochrome P450 Drug-Drug Interaction (DDI) Assays

Mebanazine's potent competitive inhibition of pethidine N-demethylase makes it an essential reference standard for in vitro DMPK assays evaluating the metabolic clearance and potential DDI liabilities of novel basic amine therapeutics[2].

Hydrazine-Induced Hepatotoxicity Profiling

As a hydrazine derivative known to undergo amidase-mediated bioactivation into reactive metabolites, mebanazine is utilized in predictive toxicology as a positive control for studying idiosyncratic drug-induced liver injury (DILI) and covalent protein binding in hepatic microsomes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Genetic toxicology screening
Frameshift mutagenesis positive control
Ames test frameshift endpoint confirmation
Metabolic pathway-response studies
Insulin sensitivity modulation at lower dose
Glucose homeostasis model-response interpretation
Drug-drug interaction modeling
Extreme sympathomimetic toxicity potentiation
In vivo interaction magnitude assessment
Analytical reference standard
High-purity legacy compound standard
Method validation and identity confirmation

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.100048391 Da

Monoisotopic Mass

136.100048391 Da

Heavy Atom Count

10

UNII

Z5R55CJ4CG

Related CAS

2126-84-3 (oxalate)
3979-76-8 (monosulfate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.

Pictograms

Irritant

Irritant

Other CAS

65-64-5

Wikipedia

Mebanazine

MODIFICATION OF THE HYPOGLYCAEMIC RESPONSE TO TOLBUTAMIDE AND INSULIN BY MEBANAZINE--AN INHIBITOR OF MONOAMINE OXIDASE

A M BARRETT
PMID: 14285690   DOI: 10.1111/j.2042-7158.1965.tb07561.x

Abstract




MEBANAZINE

C F HERRIDGE
PMID: 14149215   DOI: 10.1016/s0140-6736(64)90052-2

Abstract




HYPOTENSIVE COLLAPSE AND HYPOGLYCAEMIA AFTER MEBANAZINE--A MONOAMINE-OXIDASE INHIBITOR

A J COOPER, K M KEDDIE
PMID: 14132631   DOI: 10.1016/s0140-6736(64)91810-0

Abstract




[CLINICAL TRIAL WITH ACTOMOL (A-METHYLBENZYLHYDRAZINE) DURING A 1-YEAR PERIOD IN RELATION TO THE CESSATION OF DEPRESSION. PRELIMINARY REPORT]

L WICKSTROEM, S HEDE
PMID: 14239304   DOI:

Abstract




[Heterocyclic amine derivatives - analogs of mebanazine, pheniprazine and phenelzine. II. Studies on the effect, on the central nervous system, of derivatives of perhydroazepine, perhydro-1,4-diazepine, perhydro-1,4-oxazepine, perhydro-1,5-oxazocine and morpholine-containing arylalkyloamine groups]

A Szadowska, M Mazur, A Szmigielski, H Szmigielska, A Winer
PMID: 6136156   DOI:

Abstract




Metabolism of vasoactive hormones in human isolated lung

F Al-Ubaidi, Y S Bakhle
PMID: 7353353   DOI: 10.1042/cs0580045

Abstract

1. The metabolism of some vasoactive hormones perfused through pulmonary vessels was studied in samples of human lung obtained at operations. 2. 5-Hydroxytryptamine was inactivated and this inactivation was inhibited by desmehtylimipramine and mebanazine. 3. Beta-[14C]Phenylethylamine was also metabolized in human lung. 4. Prostaglandin E2 was inactivated and this inactivation inhibited by bromocresol green and frusemide. 5. About 10% of the radioactivity from infused [14C]arachidonic acid emerged from the lung and a small amount of biological activation occurred. 6. Of [14C]arachidonic acid retained by the lung, most was present in phopholipid with lesser amounts in neutral lipid and free acid fractions. 7. The fate of the hormones studied was qualitatively similar to their fate in animal lungs.


The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat

G C Bolton, L A Griffiths
PMID: 43225   DOI:

Abstract

The hydrazine drugs, [14C]pivhydrazine and [14C]mebanazine and the related compound [14C]benzylhydrazine were readily absorbed from the rat gut and the radioactivity was excreted mainly in urine. The major urinary metabolite of pivhydrazine and benzylhydrazine was [14C]hippuric acid, whereas mebanazine was shown to be excreted largely unchanged. Biliary excretion (21 and 24%, respectively) of radioactive material was observed after administration of [14C]pivhydrazine and [14C]mebanazine to bile duct-cannulated rats but only small amounts (approximately 3%) were excreted in bile after [14C]benzylhydrazine administration. The major biliary metabolites of pivhydrazine and mebanazine are acid-labile conjugates, possibly N-glucuronides. In vitro studies with rat liver homogenate suggest that benzylhyrazine may be an intermediate in the metabolism of pivhydrazine. The distribution of radioactivity in the rat 7 days after the administration of [14C]pivhydrazine and [14C]pivhydrazine and [14C]mebanazine is described.


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